molecular formula C21H26N2O2 B4841633 1-[(2,3-dimethylphenoxy)acetyl]-4-(2-methylphenyl)piperazine

1-[(2,3-dimethylphenoxy)acetyl]-4-(2-methylphenyl)piperazine

Cat. No. B4841633
M. Wt: 338.4 g/mol
InChI Key: VAZZONFYAYHYPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,3-dimethylphenoxy)acetyl]-4-(2-methylphenyl)piperazine, also known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. DMPP is a piperazine derivative and has been found to exhibit various biological activities, including antipsychotic, antidepressant, and anxiolytic effects. In

Mechanism of Action

The exact mechanism of action of 1-[(2,3-dimethylphenoxy)acetyl]-4-(2-methylphenyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at the dopamine D2 receptor and as an antagonist at the serotonin 5-HT2A receptor. 1-[(2,3-dimethylphenoxy)acetyl]-4-(2-methylphenyl)piperazine has also been found to modulate the activity of the glutamate system, which is involved in various neurological disorders.
Biochemical and Physiological Effects:
1-[(2,3-dimethylphenoxy)acetyl]-4-(2-methylphenyl)piperazine has been found to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation. 1-[(2,3-dimethylphenoxy)acetyl]-4-(2-methylphenyl)piperazine has also been found to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.

Advantages and Limitations for Lab Experiments

One advantage of 1-[(2,3-dimethylphenoxy)acetyl]-4-(2-methylphenyl)piperazine is its potential as a treatment for various neurological disorders. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic effects, making it a promising candidate for the treatment of these disorders. However, one limitation of 1-[(2,3-dimethylphenoxy)acetyl]-4-(2-methylphenyl)piperazine is its relatively low potency compared to other antipsychotic and antidepressant drugs.

Future Directions

There are several future directions for the research on 1-[(2,3-dimethylphenoxy)acetyl]-4-(2-methylphenyl)piperazine. One direction is to further investigate its potential as a treatment for drug addiction. Another direction is to explore its potential as a treatment for other neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, future research could focus on developing more potent derivatives of 1-[(2,3-dimethylphenoxy)acetyl]-4-(2-methylphenyl)piperazine with improved pharmacological properties.
Conclusion:
In conclusion, 1-[(2,3-dimethylphenoxy)acetyl]-4-(2-methylphenyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic effects, and has potential as a treatment for drug addiction. While there are limitations to its use, 1-[(2,3-dimethylphenoxy)acetyl]-4-(2-methylphenyl)piperazine is a promising candidate for the treatment of various neurological disorders. Further research is needed to fully understand its mechanism of action and to develop more potent derivatives with improved pharmacological properties.

Scientific Research Applications

1-[(2,3-dimethylphenoxy)acetyl]-4-(2-methylphenyl)piperazine has been extensively studied for its potential pharmacological properties. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models. 1-[(2,3-dimethylphenoxy)acetyl]-4-(2-methylphenyl)piperazine has also been shown to have potential as a treatment for drug addiction, as it can reduce drug-seeking behavior in animals.

properties

IUPAC Name

2-(2,3-dimethylphenoxy)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-16-8-6-10-20(18(16)3)25-15-21(24)23-13-11-22(12-14-23)19-9-5-4-7-17(19)2/h4-10H,11-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZZONFYAYHYPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=C3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dimethylphenoxy)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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